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Introduction to Topoisomerase Il

DNA Topoisomerase Il is a ubiquitous and essential enzyme that plays a critical role in
managing DNA topology.[1][2] These enzymes are vital for numerous cellular processes,
including DNA replication, transcription, chromosome condensation, and segregation during
mitosis.[3][4][5] Topoisomerase Il functions by creating a transient double-stranded break in
one DNA segment, allowing another intact DNA duplex to pass through the break, and then
resealing the break.[2][6] This intricate mechanism, which requires ATP hydrolysis, allows the
enzyme to resolve DNA tangles, knots, and supercoils, thereby maintaining the integrity of the
genome.[2][7][8]

There are two main isoforms of Topoisomerase Il in human cells, alpha and beta.
Topoisomerase Il alpha is highly expressed in proliferating cells and is essential for cell
division, while the beta isoform is present in most cell types regardless of their proliferative
state and its physiological functions are still being fully elucidated.[9]

Clinical Relevance and Drug Development

The critical function of Topoisomerase Il in cell division has made it a key target for anticancer
drug development.[1][10] Drugs targeting this enzyme are broadly classified into two
categories: Topoisomerase |l poisons and catalytic inhibitors.[4][9]
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o Topoisomerase Il Poisons: These agents, which include widely used chemotherapeutic drugs
like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent
complex formed between the enzyme and the cleaved DNA.[5][11][12] This leads to an
accumulation of double-strand DNA breaks, which are toxic to the cell and can trigger
apoptosis.[12][13]

o Topoisomerase Il Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the
cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP
binding or DNA binding, thereby preventing the enzyme from carrying out its function.[4][9]
This class of inhibitors is being explored as a potential therapeutic strategy with a different
side-effect profile, potentially avoiding the DNA damage associated with poisons.[9][14][15]

The development of resistance to Topoisomerase Il inhibitors and the risk of secondary
malignancies are significant challenges in their clinical use.[12][16] Therefore, ongoing
research focuses on developing novel inhibitors with improved efficacy and safety profiles.[9]
[15]

Key Signaling Pathways and Experimental
Workflows

The mechanism of action of Topoisomerase Il and its inhibitors can be visualized through
signaling pathways and experimental workflows.
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Topoisomerase Il Catalytic Cycle
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Caption: The catalytic cycle of Topoisomerase II, a multi-step process involving DNA binding,
cleavage, strand passage, and religation, fueled by ATP hydrolysis.
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Mechanism of Topoisomerase Il Inhibitors
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Caption: Topoisomerase Il inhibitors are classified as poisons, which trap the enzyme-DNA
cleavage complex, or catalytic inhibitors, which block other steps of the enzymatic cycle.
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Topoisomerase |l Decatenation Assay Workflow
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Caption: The workflow for a Topoisomerase Il decatenation assay, a common method to
measure enzyme activity and the effect of inhibitors.

Quantitative Data: Topoisomerase Il Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several
common Topoisomerase Il inhibitors. These values can vary depending on the specific assay
conditions, cell line, and purity of the enzyme and inhibitor.

Mechanism of Cell

Inhibitor Target IC50 (pM) . .
Action Line/Assay
) Topoisomerase ] Various cancer
Etoposide 1-50 Poison ]
o/ cell lines
o Topoisomerase Poison Various cancer
Doxorubicin 01-1 )
la/B (Intercalator) cell lines
) Topoisomerase Poison Various cancer
Mitoxantrone 0.01-0.5 ]
o/ (Intercalator) cell lines
o Topoisomerase ] Various cancer
Teniposide 0.1-10 Poison ]
o/ cell lines
ICRF-187 Topoisomerase ) . Cardioprotective
10-100 Catalytic Inhibitor )
(Dexrazoxane) 15} agent studies
o Bacterial Gyrase Catalytic Inhibitor )
Novobiocin 01-1 Bacterial assays
(Topo 1) (ATPase)
] ] Bacterial Gyrase ] ]
Ciprofloxacin 0.1-5 Poison Bacterial assays

(Topo 1)

Experimental Protocols
Protocol 1: Topoisomerase Il DNA Decatenation Assay

This assay measures the ability of Topoisomerase Il to resolve catenated (interlocked) DNA
networks, typically kinetoplast DNA (KDNA) from Crithidia fasciculata, into individual circular
DNA molecules.[3][17]
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Materials:

Purified human Topoisomerase lla

Kinetoplast DNA (KDNA)

10x Topoisomerase Il Assay Buffer (e.g., 500 mM Tris-HCI pH 7.5, 1.25 M NaCl, 100 mM
MgClz, 50 mM DTT, 1 mg/mL BSA)

10 mM ATP solution

Dilution Buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl, 1 mM DTT, 0.5 mM EDTA, 50%
glycerol)

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

Proteinase K (20 mg/mL)

1% Agarose gel in 1x TAE buffer containing 0.5 pg/mL ethidium bromide

1x TAE buffer

Nuclease-free water

Procedure:

Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of
assays. For a single 20 uL reaction, combine:

[¢]

2 uL of 10x Topoisomerase |l Assay Buffer

o

2 pL of 10 mM ATP

[e]

1 pL of kDNA (e.g., 200 ng/pL)

o

Test compound (inhibitor) or vehicle control (e.g., DMSO)

[¢]

Nuclease-free water to a final volume of 18 pL.
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e Enzyme Dilution and Addition: Dilute the Topoisomerase Il enzyme in Dilution Buffer to the
desired concentration. Add 2 uL of the diluted enzyme to the reaction mixture. The final
enzyme concentration should be determined empirically, but a typical starting point is 1-5
units per reaction.

 Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.

o Stopping the Reaction: Stop the reaction by adding 2 pL of 10% SDS. For reactions with
crude extracts, add 1 pL of Proteinase K and incubate for an additional 15 minutes at 37°C
to digest proteins.

o Sample Preparation for Electrophoresis: Add 4 pL of 6x Stop Solution/Loading Dye to each
reaction tube.

o Agarose Gel Electrophoresis: Load the entire sample into a well of a 1% agarose gel
containing ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated
approximately two-thirds of the way down the gel.[17]

 Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will
remain in the well or migrate very slowly, while decatenated, relaxed circular DNA will
migrate into the gel as distinct bands. The presence of linearized DNA indicates the action of
a Topoisomerase Il poison.

Protocol 2: Topoisomerase Il DNA Relaxation Assay

This assay measures the ability of Topoisomerase Il to relax supercoiled plasmid DNA.[18]
Materials:

o Purified human Topoisomerase lla

e Supercoiled plasmid DNA (e.g., pBR322)

e 10x Topoisomerase Il Assay Buffer

e 10 mM ATP solution

¢ Dilution Buffer
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Stop Solution/Loading Dye

1% Agarose gel in 1x TAE buffer containing 0.5 pg/mL ethidium bromide

1x TAE buffer

Nuclease-free water

Procedure:

e Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of
assays. For a single 20 L reaction, combine:

o

2 uL of 10x Topoisomerase |l Assay Buffer

[¢]

2 pL of 10 mM ATP

[¢]

1 pL of supercoiled plasmid DNA (e.g., 0.5 pg/uL)

[e]

Test compound (inhibitor) or vehicle control

o

Nuclease-free water to a final volume of 18 pL.

o Enzyme Dilution and Addition: Dilute the Topoisomerase Il enzyme in Dilution Buffer. Add 2
pL of the diluted enzyme to the reaction mixture.

e Incubation: Gently mix and incubate at 37°C for 30 minutes.
o Stopping the Reaction: Stop the reaction by adding 4 pL of Stop Solution/Loading Dye.

e Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low
voltage (e.g., 1-2 V/cm) for a longer duration to achieve good separation of topoisomers.

 Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will
migrate fastest, followed by linear DNA, and then relaxed circular DNA. A decrease in the
supercoiled band and an increase in the relaxed band indicate Topoisomerase Il activity.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay
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This protocol is for detecting and quantifying covalent Topoisomerase 1I-DNA complexes in
living cells.[3]

Materials:

o Cell culture medium

e Test compound (Topoisomerase Il inhibitor)

e Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

e Cesium chloride (CsCl)

e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)

o Ultracentrifuge and tubes

o Equipment for DNA quantification (e.g., spectrophotometer or fluorometer)
e Antibodies for Western blotting (anti-Topoisomerase II)

Procedure:

Cell Treatment: Treat cultured cells with the test compound for the desired time.

o Cell Lysis: Lyse the cells directly in the culture dish by adding lysis buffer. Scrape the viscous
lysate and collect it.

o DNA Shearing: Shear the genomic DNA by passing the lysate through a 21-gauge needle
several times.

o Cesium Chloride Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient in
an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C.
This separates free protein from DNA and protein-DNA complexes.

o Fraction Collection: Carefully collect fractions from the bottom of the tube.

o Detection of Topoisomerase I[I-DNA Complexes:
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o DNA Quantification: Measure the DNA concentration in each fraction.

o Western Blotting: Perform Western blotting on the fractions using an anti-Topoisomerase |l
antibody to detect the enzyme covalently bound to the DNA.

e Analysis: An increase in the amount of Topoisomerase Il found in the DNA-containing
fractions in treated cells compared to control cells indicates the formation of covalent
enzyme-DNA complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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